2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol
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Overview
Description
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol is a chemical compound with the molecular formula C15H18O It is characterized by a butynol structure with a phenyl group substituted at the fourth position and an isobutyl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-methylpropyl)phenylacetylene and acetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetylene.
Addition Reaction: The deprotonated acetylene undergoes an addition reaction with acetone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenylbut-3-yn-2-ol: Similar structure but lacks the isobutyl group.
4-(3-aminophenyl)-2-methyl-3-butyn-2-ol: Contains an amino group instead of the isobutyl group.
2-methyl-3-(phenylsulfanyl)-4-penten-2-ol: Contains a sulfanyl group and a different carbon chain.
Uniqueness
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2167702-17-0 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]but-3-yn-2-ol |
InChI |
InChI=1S/C14H18O/c1-5-14(4,15)13-8-6-12(7-9-13)10-11(2)3/h1,6-9,11,15H,10H2,2-4H3 |
InChI Key |
XBRTYPRJBAJKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C#C)O |
Purity |
95 |
Origin of Product |
United States |
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